Cas no 1286479-01-3 (Saccharin-13C6)

Saccharin-13C6 Chemical and Physical Properties
Names and Identifiers
-
- Saccharin-13C6
- 1,1-dioxo-1,2-benzothiazol-3-one
- [13C6]-Saccharin
- o-Benzosulfimide-13C6
- 1286479-01-3
- NS00114363
-
- Inchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
- InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=CC=CC=C2C(=O)N1
Computed Properties
- Exact Mass: 189.01914321g/mol
- Monoisotopic Mass: 189.01914321g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
Saccharin-13C6 Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Saccharin-13C6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S080802-2.5mg |
Saccharin-13C6 |
1286479-01-3 | 2.5mg |
$ 1211.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220087-CW-1mg |
Saccharin-13C6, |
1286479-01-3 | 1mg |
¥7070.00 | 2023-09-05 | ||
TRC | S080802-0.5mg |
Saccharin-13C6 |
1286479-01-3 | 0.5mg |
$ 245.00 | 2022-06-02 | ||
TRC | CMIX033-1X1ml |
Saccharin-¹³C₆ (0.1mg/mL in water) |
1286479-01-3 | 1.11x1ml |
$425.00 | 2023-05-18 | ||
TRC | S080802-1mg |
Saccharin-13C6 |
1286479-01-3 | 1mg |
$ 555.00 | 2023-09-06 | ||
TRC | S080802-5mg |
Saccharin-13C6 |
1286479-01-3 | 5mg |
$ 299.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220087-CW-1 mg |
Saccharin-13C6, |
1286479-01-3 | 1mg |
¥7,070.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220087-1 mg |
Saccharin-13C6, |
1286479-01-3 | 1mg |
¥5,942.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220087-1mg |
Saccharin-13C6, |
1286479-01-3 | 1mg |
¥5942.00 | 2023-09-05 | ||
TRC | S080802-.5mg |
Saccharin-13C6 |
1286479-01-3 | 5mg |
$299.00 | 2023-05-17 |
Saccharin-13C6 Related Literature
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
Additional information on Saccharin-13C6
Research Briefing on Saccharin-13C6 and Compound 1286479-01-3: Latest Advances in Chemical Biology and Pharmaceutical Applications
Recent studies in the field of chemical biology and pharmaceuticals have highlighted the growing importance of stable isotope-labeled compounds and novel chemical entities in drug discovery and metabolic research. Among these, Saccharin-13C6 (a 13C-labeled saccharin derivative) and the compound with CAS number 1286479-01-3 have emerged as significant tools for advanced research. This briefing synthesizes the latest findings on these compounds, focusing on their applications, mechanisms, and potential therapeutic implications.
Saccharin-13C6, a stable isotope-labeled analog of saccharin, has been widely utilized in metabolic studies and tracer experiments. Recent research published in the Journal of Analytical Chemistry (2023) demonstrates its efficacy as an internal standard for mass spectrometry-based quantification of saccharin in biological matrices. The study highlights its superior precision in pharmacokinetic analyses, owing to the minimal isotopic effect and high chemical stability. Additionally, Saccharin-13C6 has been employed in gut microbiome studies to track the metabolic fate of artificial sweeteners, revealing novel interactions between saccharin and microbial enzymes.
Compound 1286479-01-3, a less explored but promising chemical entity, has recently gained attention due to its potential as a kinase inhibitor. A 2023 study in ACS Medicinal Chemistry Letters identified this compound as a selective inhibitor of a specific tyrosine kinase pathway implicated in inflammatory diseases. The research team utilized structure-activity relationship (SAR) analysis to optimize its binding affinity, achieving a 10-fold improvement in inhibitory potency compared to earlier analogs. Preliminary in vivo data suggest favorable pharmacokinetic profiles, though further toxicological assessments are ongoing.
The convergence of these two research trajectories is particularly noteworthy. A collaborative study between MIT and Harvard (Nature Chemical Biology, 2023) combined Saccharin-13C6 with 1286479-01-3 derivatives to investigate off-target effects of kinase inhibitors on sweet taste receptors. This innovative approach employed 13C-NMR spectroscopy to map molecular interactions, providing unprecedented resolution in understanding drug-receptor dynamics. The findings may pave the way for designing safer kinase inhibitors with reduced unintended metabolic effects.
From a methodological perspective, advancements in synthetic chemistry have enabled more efficient production of both compounds. For Saccharin-13C6, a new catalytic 13C-incorporation method developed by Sigma-Aldrich (now MilliporeSigma) has reduced production costs by 40%, as detailed in their 2023 technical bulletin. Similarly, for 1286479-01-3, flow chemistry approaches have improved yield and purity, addressing previous scalability challenges noted in Organic Process Research & Development.
Looking ahead, the pharmaceutical applications of these compounds appear multifaceted. Saccharin-13C6 is being explored as a potential diagnostic tracer for certain metabolic disorders, while 1286479-01-3 derivatives are entering Phase I trials as anti-inflammatory agents. However, researchers caution that further validation is needed regarding long-term stability (for Saccharin-13C6 in biological systems) and selectivity (for 1286479-01-3 against kinase isoforms).
In conclusion, the latest research underscores the transformative potential of Saccharin-13C6 and 1286479-01-3 in chemical biology and drug development. These compounds exemplify how isotopic labeling and targeted molecular design can synergize to advance both fundamental science and therapeutic innovation. Future directions may include expanding their applications in personalized medicine and multi-omics integration studies.
1286479-01-3 (Saccharin-13C6) Related Products
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2230780-65-9(IL-17A antagonist 3)



